N-(Adamantan-2-ylmethyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-C][1,2,4]triazol-2(5H)-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Adamantan-2-ylmethyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-C][1,2,4]triazol-2(5H)-YL]acetamide is a complex organic compound that features a unique combination of adamantane, methoxyphenyl, and imidazo[5,1-C][1,2,4]triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-2-ylmethyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-C][1,2,4]triazol-2(5H)-YL]acetamide typically involves multi-step organic reactions. The starting materials often include adamantane derivatives, methoxyphenyl compounds, and imidazo[5,1-C][1,2,4]triazole precursors. Common synthetic routes may involve:
Formation of the adamantane derivative: This step may involve the functionalization of adamantane to introduce a reactive group such as a halide or hydroxyl group.
Coupling reactions: The adamantane derivative is then coupled with the methoxyphenyl compound through various coupling reactions, such as Suzuki or Heck coupling.
Cyclization: The final step involves the cyclization of the intermediate to form the imidazo[5,1-C][1,2,4]triazole ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-2-ylmethyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-C][1,2,4]triazol-2(5H)-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions may involve the replacement of specific atoms or groups with different ones to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, such as drug development or as a diagnostic agent.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(Adamantan-2-ylmethyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-C][1,2,4]triazol-2(5H)-YL]acetamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Adamantan-2-ylmethyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-C][1,2,4]triazol-2(5H)-YL]acetamide may include other adamantane derivatives, methoxyphenyl compounds, and imidazo[5,1-C][1,2,4]triazole analogs.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique properties such as enhanced stability, specific biological activity, or novel material characteristics. Comparing it with similar compounds can highlight differences in reactivity, potency, or application potential.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications across various scientific fields
Properties
Molecular Formula |
C24H29N5O4 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(2-adamantylmethyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]acetamide |
InChI |
InChI=1S/C24H29N5O4/c1-33-19-4-2-18(3-5-19)27-12-21-26-28(24(32)29(21)23(27)31)13-22(30)25-11-20-16-7-14-6-15(9-16)10-17(20)8-14/h2-5,14-17,20H,6-13H2,1H3,(H,25,30) |
InChI Key |
MJZYKGSIMYZQCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)NCC4C5CC6CC(C5)CC4C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.